molecular formula C13H11Br B14008402 1-Bromo-2-prop-1-en-1-ylnaphthalene

1-Bromo-2-prop-1-en-1-ylnaphthalene

Cat. No.: B14008402
M. Wt: 247.13 g/mol
InChI Key: FISDLGMUDYGOCL-UHFFFAOYSA-N
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Description

1-Bromo-2-((E)-prop-1-enyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom attached to the naphthalene ring and a prop-1-enyl group in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form 1-bromonaphthalene . The subsequent step involves the coupling of 1-bromonaphthalene with a suitable prop-1-enyl precursor under specific reaction conditions .

Industrial Production Methods

Industrial production of 1-bromo-2-((E)-prop-1-enyl)naphthalene may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods often focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((E)-prop-1-enyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium cyanide (NaCN) in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of nitriles.

    Oxidation: Formation of naphthalene oxides.

    Reduction: Formation of reduced naphthalene derivatives.

Scientific Research Applications

1-Bromo-2-((E)-prop-1-enyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-((E)-prop-1-enyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution and other reaction pathways . The bromine atom and the prop-1-enyl group play crucial roles in determining the reactivity and interaction of the compound with various substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-((E)-prop-1-enyl)naphthalene is unique due to the presence of both the bromine atom and the prop-1-enyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

IUPAC Name

1-bromo-2-prop-1-enylnaphthalene

InChI

InChI=1S/C13H11Br/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-9H,1H3

InChI Key

FISDLGMUDYGOCL-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

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